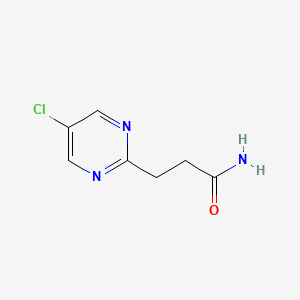

3-(5-Chloropyrimidin-2-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-(5-chloropyrimidin-2-yl)propanamide |

InChI |

InChI=1S/C7H8ClN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12) |

InChI Key |

LAVBNSOTFDMSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCC(=O)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Chloropyrimidin 2 Yl Propanamide and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the 3-(5-Chloropyrimidin-2-yl)propanamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, two primary disconnections are logical. The first key disconnection is at the amide bond, leading to 3-(5-chloropyrimidin-2-yl)propanoic acid and ammonia (B1221849) or an ammonia equivalent. This approach simplifies the synthesis to the formation of the corresponding carboxylic acid.

A second strategic disconnection breaks the C-C bond between the pyrimidine (B1678525) ring and the propanamide side chain. This suggests a synthetic route involving a pre-functionalized 5-chloropyrimidine (B107214) species and a three-carbon synthon. This latter approach allows for the late-stage introduction of the side chain, offering flexibility in the synthesis of derivatives.

These retrosynthetic strategies guide the development of convergent and efficient synthetic plans, allowing for the logical construction of the target molecule from readily available precursors. lakotalakes.com

Established and Emerging Synthetic Routes to this compound

Several synthetic routes have been established for the construction of the this compound scaffold, leveraging classical and modern organic chemistry reactions.

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine or urea (B33335) derivative. researchgate.netnih.govmdpi.comslideshare.net In the context of this compound, a plausible route involves the condensation of a suitably substituted three-carbon component with an N-C-N fragment to construct the pyrimidine ring. bu.edu.eg For example, a β-keto ester or a malonic ester derivative bearing the chloro-substituent precursor could be reacted with a guanidine (B92328) or urea to form the pyrimidine core. Subsequent functionalization of the side chain would then lead to the desired propanamide. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines and can be catalyzed by either acids or bases to yield pyrimidine derivatives. slideshare.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| Substituted 1,3-dicarbonyl compound | Amidine/Urea/Guanidine | Acid or Base Catalysis | Substituted Pyrimidine |

| β-Keto ester | Guanidine hydrochloride | Base | 4-hydroxypyrimidine |

| Malonic ester | Urea | Strong Base | Barbituric acid derivative |

This interactive table summarizes common condensation reactions for pyrimidine synthesis.

Another viable synthetic strategy involves the manipulation of functional groups on a pre-existing propanamide scaffold. This approach could start with a readily available propanamide derivative that is subsequently modified to introduce the 5-chloropyrimidine moiety. For instance, a precursor molecule containing a suitable leaving group on the propanamide side chain could undergo nucleophilic substitution with a 5-chloropyrimidine anion. Alternatively, the synthesis could begin with a propanamide derivative containing a reactive handle, such as a terminal alkyne or alkene, which can then be transformed into the desired pyrimidine ring through cyclization and subsequent chlorination steps. A common method for amide formation is the coupling of a carboxylic acid with an amine using a coupling agent. nih.gov

The introduction of the chloro substituent onto the pyrimidine ring is a critical step in the synthesis of the target molecule. Several methods are available for the chlorination of pyrimidine rings. A common approach is the treatment of a corresponding hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). thieme.deresearchgate.net For instance, a 2-substituted-5-hydroxypyrimidine can be converted to the 5-chloro derivative.

Another strategy involves the direct chlorination of the pyrimidine ring using a suitable chlorinating agent. However, this method can suffer from a lack of regioselectivity. A more controlled approach is the Sandmeyer-type reaction, where an aminopyrimidine is converted to the corresponding chloropyrimidine via a diazonium salt intermediate. google.comorgsyn.orggoogle.com A patent describes the synthesis of 2-chloro-5-aminopyrimidine from 5-nitrourea pyrimidine through a chlorination reaction followed by reduction. google.com

| Precursor | Reagent(s) | Product |

| 5-Hydroxypyrimidine | POCl₃ or PCl₅ | 5-Chloropyrimidine |

| 5-Aminopyrimidine | NaNO₂, HCl | 5-Chloropyrimidine |

| 5-Nitrourea pyrimidine | 1. POCl₃, Organic Base 2. Zn dust, weak acid | 2-Chloro-5-aminopyrimidine |

This interactive table outlines key strategies for introducing the chloro substituent on a pyrimidine ring.

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form C-C and C-N bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. rsc.org

The Suzuki coupling reaction allows for the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction could be employed to introduce the propanamide side chain or a precursor to it onto a 2-halo-5-chloropyrimidine. For instance, a 2,5-dichloropyrimidine (B52856) could be selectively coupled with a suitable organoboron reagent at the 2-position.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org While not directly applicable to the formation of the propanamide's amide bond from an aryl halide, it is a crucial reaction for synthesizing precursors. For example, it can be used to introduce an amino group at a specific position on the pyrimidine ring, which can then be further functionalized. researchgate.net The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. youtube.com Although the direct coupling of amides via Buchwald-Hartwig amination is challenging, specialized conditions and catalysts are being developed for such transformations. rsc.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron reagent + Organic halide | Palladium catalyst + Base | C-C |

| Buchwald-Hartwig Amination | Amine + Aryl halide/triflate | Palladium catalyst + Ligand + Base | C-N |

This interactive table compares the key features of Suzuki and Buchwald-Hartwig cross-coupling reactions relevant to pyrimidine functionalization.

Organocatalytic Strategies for Amide Bond Formation

The formation of the amide bond in this compound is a critical step that can be approached using various synthetic methods. While traditional methods often rely on stoichiometric activating agents, organocatalysis has emerged as a powerful and more sustainable alternative. These small organic molecules can catalyze the direct amidation of carboxylic acids with amines, often under mild reaction conditions.

Although a specific organocatalytic protocol for the synthesis of this compound is not extensively documented in the literature, established organocatalytic amidation reactions can be extrapolated. A plausible approach involves the reaction of 3-(5-chloropyrimidin-2-yl)propanoic acid with an ammonia source, catalyzed by a suitable organocatalyst.

Potential Organocatalysts for Amide Bond Formation:

A variety of organocatalysts have been shown to be effective for amide bond formation. For the synthesis of this compound, catalysts capable of activating the carboxylic acid moiety towards nucleophilic attack by ammonia or an ammonia equivalent would be required.

| Organocatalyst Type | Example Catalyst | Proposed Mechanism of Action | Potential Advantages |

| Boric Acid Derivatives | Arylboronic acids | Activation of the carboxylic acid through the formation of an acyloxyboronate intermediate. | Mild reaction conditions, high functional group tolerance. |

| Phosphorus-Based Catalysts | Trivalent phosphine catalysts | Formation of a reactive phosphonium (B103445) carboxylate intermediate. | High reactivity, can be used for sterically hindered substrates. |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based NHCs | Activation of the carboxylic acid via the formation of a reactive acyl azolium intermediate. | High catalytic activity, can be generated in situ. |

The choice of catalyst and reaction conditions would need to be optimized to achieve high yields and purity for the target compound. The presence of the electron-deficient pyrimidine ring and the chloro-substituent may influence the reactivity of the starting materials, necessitating careful selection of the catalytic system.

Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound

The synthesis of this compound requires careful control over several aspects of selectivity to ensure the desired isomer is obtained.

Chemo- and Regioselectivity:

The primary challenge in the synthesis of this molecule lies in the selective introduction of the chloro and the propanamide side chain at the C5 and C2 positions of the pyrimidine ring, respectively. The inherent reactivity of the pyrimidine ring dictates the positions that are most susceptible to nucleophilic or electrophilic attack.

Substitution at the C2 Position: The C2 position of the pyrimidine ring is generally activated towards nucleophilic substitution. A common strategy involves the use of a 2-chloropyrimidine (B141910) derivative as a starting material, followed by a nucleophilic substitution reaction to introduce the three-carbon side chain.

Substitution at the C5 Position: The C5 position is less reactive towards nucleophilic attack. Introduction of the chloro group at this position often requires specific synthetic strategies, such as starting with a pre-functionalized pyrimidine ring or employing a directed halogenation reaction.

A practical one-step process for the synthesis of 2,5-disubstituted pyrimidines has been reported, which could be adapted for the synthesis of the core scaffold of the target molecule. nih.gov This protocol has been shown to be general for a variety of functional groups. nih.gov Suzuki coupling reactions of 2-substituted benzyloxy-5-bromopyrimidines with aryl boronic acids have also been successfully employed for the synthesis of 2,5-disubstituted pyrimidines. researchgate.net

Stereoselectivity:

For the parent compound, this compound, there are no stereocenters. However, for derivatives of this compound where the propanamide side chain is substituted, stereoselectivity would become a critical consideration. For instance, if a chiral center is introduced on the alkyl chain, enantioselective or diastereoselective synthetic methods would be necessary to control the stereochemical outcome.

Green Chemistry Principles in Reaction Optimization and Scale-Up for Research Purposes

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like pyrimidine derivatives is of growing importance. nih.govpowertechjournal.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.in

Several green chemistry approaches can be applied to the synthesis of this compound:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in For pyrimidine synthesis, water has been explored as a green solvent. researchgate.net

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts or organocatalysts, is a cornerstone of green chemistry. researchgate.net Magnetic nanoparticles have been used as recyclable catalysts in one-pot multicomponent reactions for the synthesis of pyrimidine derivatives. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. benthamdirect.com This technique has been successfully applied to the synthesis of various pyrimidine analogs. benthamdirect.com

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.in Several pyrimidine derivatives have been synthesized using MCRs under green conditions. researchgate.net

Comparison of Synthetic Approaches based on Green Chemistry Metrics:

| Synthetic Approach | Key Green Chemistry Features | Potential for Waste Reduction | Energy Efficiency |

| Conventional Synthesis | Often uses stoichiometric reagents and hazardous solvents. | Low | Low |

| Organocatalytic Synthesis | Use of sub-stoichiometric amounts of catalyst, milder conditions. | Moderate to High | Moderate |

| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free or with reduced solvent. | High | High |

| Multicomponent Reactions | High atom economy, fewer synthetic steps. | Very High | Moderate to High |

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly, which is particularly important for research-scale production and future large-scale manufacturing. tandfonline.com

Elucidation of Structure and Purity for 3 5 Chloropyrimidin 2 Yl Propanamide

Advanced Spectroscopic Characterization Techniques

A multi-faceted analytical strategy is imperative for the unambiguous characterization of 3-(5-Chloropyrimidin-2-yl)propanamide. The synergistic use of HRMS, multi-dimensional NMR, IR, and UV-Vis spectroscopy provides orthogonal data points that, when combined, offer a detailed and robust structural picture.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a chemical formula of C₇H₈ClN₃O, the expected monoisotopic mass can be calculated with high accuracy.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 186.0434 |

| [M+Na]⁺ | 208.0253 |

| [M-H]⁻ | 184.0278 |

Note: These values are predicted and await experimental verification.

The observation of an ion peak corresponding to the calculated m/z value within a narrow mass tolerance (typically < 5 ppm) would provide strong evidence for the correct elemental composition of the synthesized molecule. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further corroborate the presence of a chlorine atom in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and chemical environment of a molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment of this compound.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine (B1678525) H (2H) | ~8.7 | s | 2H |

| Amide NH₂ (2H) | ~7.5 (broad) | s | 2H |

| -CH₂- (adjacent to pyrimidine) | ~3.2 | t | 2H |

| -CH₂- (adjacent to carbonyl) | ~2.6 | t | 2H |

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~175 |

| C (Pyrimidine, C2) | ~165 |

| C (Pyrimidine, C4, C6) | ~158 |

| C (Pyrimidine, C5) | ~130 |

| -CH₂- (adjacent to pyrimidine) | ~35 |

| -CH₂- (adjacent to carbonyl) | ~30 |

Note: Predicted chemical shifts are estimates.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the presence of the -CH₂-CH₂- spin system in the propanamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and chloropyrimidine moieties.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1620 | Medium |

| C=N Stretch (Pyrimidine) | 1580-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Medium |

Note: These are expected ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore that is expected to exhibit characteristic absorption bands in the UV region. The presence of the chlorine atom and the propanamide substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyrimidine. Typically, pyrimidine derivatives show absorption maxima in the range of 240-280 nm.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure and insights into its conformational preferences in the solid state.

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For novel pyrimidine derivatives, suitable crystals are often grown from saturated solutions using techniques such as slow evaporation. mdpi.commt.com The choice of solvent is critical and is typically determined through screening various solvents in which the compound has moderate solubility. researchgate.netlibretexts.org

A common procedure involves dissolving the synthesized this compound in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724), at an elevated temperature to achieve saturation. researchgate.netyoutube.com The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. Subsequent slow evaporation of the solvent over several days to weeks can yield crystals of sufficient size and quality for diffraction experiments. libretexts.orgyoutube.com

Once obtained, the crystals are mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve and refine the crystal structure. mdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyrimidine Derivative Note: This data is representative for a pyrimidine derivative and not specific to this compound as such data is not publicly available.

| Parameter | Value |

| Empirical Formula | C₇H₈ClN₃O |

| Formula Weight | 185.61 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.123(4) Åb = 10.456(5) Åc = 9.876(5) Åβ = 101.23(3)° |

| Volume | 823.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.498 Mg/m³ |

| Absorption Coefficient | 0.432 mm⁻¹ |

| F(000) | 384 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. nih.govnih.gov In the solid state, molecules of this compound are expected to engage in a network of hydrogen bonds, a common feature in amide-containing compounds. mdpi.commdpi.com The amide group provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O), facilitating the formation of robust intermolecular connections.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. arborpharmchem.comnovasolbio.com For pyrimidine derivatives, reversed-phase HPLC is a commonly employed method. nih.govresearchgate.net This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.net

A typical HPLC method for the purity determination of this compound would involve dissolving the sample in a suitable solvent, such as a mixture of acetonitrile and water, and injecting it into the HPLC system. The separation is achieved using a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is then calculated based on the relative area of the main peak in the chromatogram.

Table 2: Representative HPLC Method Parameters for Purity Analysis of a Pyrimidine Derivative Note: These parameters are illustrative for a pyrimidine derivative and would require optimization for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (1:1) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of the target compound. pharmaguideline.com Potential volatile impurities in the synthesis of this compound could include residual solvents or byproducts from starting materials. google.com

For GC-MS analysis, the sample can be dissolved in a suitable volatile solvent and injected into the gas chromatograph. google.com The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for their identification. pg.edu.pl

Table 3: Representative GC-MS Parameters for Volatile Impurity Analysis Note: These parameters are general and would need to be adapted for the specific impurities expected in the synthesis of this compound.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

For obtaining a highly pure sample of this compound, preparative chromatography is often necessary. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. allfordrugs.com

The crude product is dissolved in a minimal amount of solvent and loaded onto the preparative column. A mobile phase system, often guided by analytical HPLC development, is used to separate the target compound from impurities. nih.gov Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed to yield the purified compound. Another common method for the purification of amides is recrystallization, which can be effective if a suitable solvent is found. researchgate.net

Table 4: Representative Preparative Chromatography Parameters for Amide Purification Note: These parameters are illustrative and would be optimized based on the specific separation requirements for this compound.

| Parameter | Condition |

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 50-100 mL/min |

| Loading | 1-5 g of crude material |

| Detection | UV at 254 nm |

| Fraction Collection | Based on UV signal |

Computational Chemistry and Theoretical Investigations of 3 5 Chloropyrimidin 2 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods are instrumental in elucidating the electronic characteristics and conformational preferences of 3-(5-Chloropyrimidin-2-yl)propanamide.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. DFT studies on this compound would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its geometry and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyrimidine (B1678525) ring and the amide group, while the LUMO is likely distributed over the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chlorine atom.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.125 |

| LUMO Energy | -1.234 |

| HOMO-LUMO Gap | 5.891 |

Disclaimer: The data in this table is illustrative and represents typical values for a molecule of this type, as specific published research for this compound is not available.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the amide group, making these sites potential hydrogen bond acceptors. Conversely, positive potential would be expected around the hydrogen atoms of the amide group, indicating their potential as hydrogen bond donors.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed using various computational methods, including ab initio (such as Hartree-Fock) and semi-empirical methods. These studies involve systematically rotating the rotatable bonds in the molecule, such as the bond connecting the pyrimidine ring to the propanamide side chain, and calculating the energy of each resulting conformation. This allows for the identification of the most stable, low-energy conformations.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations of this compound, often performed in a simulated solvent environment like water, can reveal its conformational flexibility and how it interacts with surrounding solvent molecules. acs.org These simulations can provide information on stable conformations in solution and the dynamics of hydrogen bonding between the molecule and water. nih.gov

In Silico Prediction of Reactivity and Potential Reaction Mechanisms

In silico methods can be used to predict the reactivity of this compound and to explore potential reaction mechanisms. By analyzing the electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of frontier orbitals, it is possible to identify the most likely sites for chemical reactions. For instance, the electron-deficient nature of the pyrimidine ring, enhanced by the chlorine substituent, suggests that it may be susceptible to nucleophilic aromatic substitution reactions. Computational tools can model the transition states of potential reactions, providing insights into the energy barriers and the feasibility of different reaction pathways. lhasalimited.org

Structure-Activity Relationship (SAR) Modeling Based on Structural Features for Hypothetical Molecular Interactions (without biological activity implications)

Structure-Activity Relationship (SAR) modeling is a important computational technique used to understand the relationship between the chemical structure of a molecule and its interactions with other molecules. In the context of this compound, SAR analysis can be hypothetically employed to explore how variations in its structural features might influence its chemical interaction profile. This analysis is purely theoretical and does not imply any specific biological activity.

The core principle of SAR lies in systematically modifying different parts of a molecule and observing the resulting changes in its interaction properties. For this compound, key structural features that would be of interest in a theoretical SAR study include the 5-chloropyrimidine (B107214) ring, the propanamide side chain, and the specific atoms and functional groups within these moieties.

Key Structural Features for SAR Analysis:

A hypothetical SAR study would involve generating a series of virtual analogs of this compound and calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties.

Hypothetical SAR Data for Analogs of this compound

| Analog | Modification | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Parent Compound | - | 185.61 | 0.85 | 68.9 | 1 | 3 |

| Analog 1 | Chlorine replaced with Fluorine | 169.16 | 0.65 | 68.9 | 1 | 3 |

| Analog 2 | Chlorine replaced with Bromine | 230.06 | 1.15 | 68.9 | 1 | 3 |

| Analog 3 | Propanamide changed to Ethanamide | 171.58 | 0.55 | 68.9 | 1 | 3 |

| Analog 4 | Propanamide changed to Butanamide | 199.64 | 1.15 | 68.9 | 1 | 3 |

| Analog 5 | N-H of amide methylated | 199.64 | 1.25 | 62.8 | 0 | 3 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR modeling.

By analyzing the trends in these descriptors across the series of analogs, one could build a model that predicts how certain structural changes might influence hypothetical molecular interactions. For instance, increasing the lipophilicity (LogP) by adding larger alkyl groups might suggest a preference for interacting with non-polar environments.

Molecular Docking Studies with Representative Protein Scaffolds for Chemical Interaction Prediction (focused on chemical binding, not biological effect)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to theoretically investigate its binding modes and interaction patterns within the binding sites of various representative protein scaffolds. This analysis focuses solely on the chemical binding interactions and does not infer any biological effect.

The process involves computationally placing the 3D structure of this compound into the binding pocket of a selected protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity.

For a hypothetical molecular docking study of this compound, one could select a variety of protein scaffolds with well-defined binding pockets to explore a range of potential chemical interactions. Examples of such scaffolds could include kinases, proteases, or other enzymes that are commonly used as representative models in computational chemistry.

Hypothetical Docking Results of this compound with Representative Protein Scaffolds

| Protein Scaffold | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | XXXX | -7.8 | Lys72, Glu91, Leu148 | Hydrogen bond, Hydrophobic |

| Protease B | YYYY | -6.5 | Asp189, Gly216, Ser214 | Hydrogen bond, van der Waals |

| Enzyme C | ZZZZ | -7.2 | Tyr357, Phe290, Arg120 | Pi-Pi stacking, Hydrogen bond |

Note: The data presented in this table is hypothetical and for illustrative purposes. PDB IDs are placeholders.

The predicted binding mode from a docking simulation would provide insights into the specific atomic interactions between this compound and the amino acid residues of the protein's binding site. For example:

The amide group of the propanamide side chain could form hydrogen bonds with polar residues such as serine or threonine.

The nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors with donor groups from the protein backbone or side chains.

The chlorine atom on the pyrimidine ring could participate in halogen bonding, a specific type of non-covalent interaction.

The pyrimidine ring itself could engage in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine.

By performing molecular docking with a diverse set of protein scaffolds, a comprehensive picture of the potential chemical interaction landscape of this compound can be constructed. This information, derived purely from computational modeling, provides a foundation for understanding its chemical behavior at a molecular level.

Biochemical and Mechanistic Investigations of 3 5 Chloropyrimidin 2 Yl Propanamide Strictly in Vitro Studies for Chemical Biology Research

Biochemical Target Identification and Validation Using Cell-Free or Cellular Assays

Comprehensive searches for in vitro studies aimed at identifying and validating the biochemical targets of 3-(5-Chloropyrimidin-2-yl)propanamide have not yielded specific findings.

Enzyme Inhibition/Activation Profiling in Recombinant Systems

There is currently no publicly available data detailing the screening of this compound against panels of recombinant enzymes. Therefore, its inhibitory or activatory profile against common enzyme classes, such as kinases, proteases, or phosphatases, remains uncharacterized.

Receptor Binding Assays with Purified Proteins (Non-Human)

Similarly, information regarding the binding affinity of this compound to any purified non-human receptors is absent from the scientific literature. Without such studies, it is impossible to determine if this compound interacts with specific receptor families.

Elucidation of Mechanism of Action at the Molecular Level

The molecular mechanism of action for this compound has not been elucidated. Key parameters such as enzyme kinetics (e.g., determination of Kᵢ or IC₅₀ values) and binding stoichiometry, which are fundamental to understanding how a compound interacts with its molecular target, have not been reported.

Cell-Based Assays for Cellular Pathway Modulation (Using Non-Human Cell Lines and Excluding Clinical Human Relevance)

Investigations into the effects of this compound on cellular pathways in non-human model systems are also not described in the available literature.

High-Throughput Screening in Model Cell Lines for Novel Chemical Probes

While high-throughput screening (HTS) is a common methodology for discovering novel chemical probes, there are no published reports of this compound being identified as a "hit" in any such screens. The process of HTS involves testing large libraries of chemical compounds in a specific biological assay to identify molecules that produce a desired effect. The absence of this compound in HTS literature suggests it has not shown significant activity in the screens that have been publicly disclosed.

Investigation of Intracellular Localization and Cellular Uptake Mechanisms (in vitro)

Studies detailing the ability of this compound to permeate cell membranes and its subsequent intracellular localization in non-human cell lines are not available. The mechanisms by which a compound enters a cell (e.g., passive diffusion, active transport) are crucial for its potential as a chemical probe or therapeutic agent, but these have not been investigated for this specific molecule.

Metabolic Stability and Degradation Pathways in In Vitro Systems (e.g., Microsomal or Cellular Systems, Non-Human Origin)

The metabolic fate of a compound is a critical determinant of its potential as a research tool or therapeutic agent. In vitro systems, such as liver microsomes or cultured cell lines, provide a controlled environment to study the metabolic stability and identify the biotransformation pathways of novel chemical entities like this compound. These studies are fundamental to understanding a compound's half-life and the chemical nature of its metabolites.

Identification of Metabolites by LC-MS in In Vitro Studies

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the detection and identification of drug metabolites in complex biological matrices. In a typical in vitro metabolic study of this compound, the compound would be incubated with a metabolically active system, such as rat or mouse liver microsomes, in the presence of necessary cofactors like NADPH.

Following incubation, the reaction mixture is analyzed by LC-MS to separate and identify the parent compound and any newly formed metabolites. The high-resolution mass spectrometry data allows for the determination of the elemental composition of metabolites, providing clues to the metabolic reactions that have occurred. For a compound with the structure of this compound, several metabolic transformations can be hypothesized, primarily involving oxidation (Phase I) and conjugation (Phase II) reactions.

Potential Phase I metabolites could arise from hydroxylation of the propanamide side chain or the pyrimidine (B1678525) ring. Dehalogenation of the chloropyrimidine ring is another possible metabolic route. Phase II metabolism would likely involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid or glutathione.

Hypothetical Metabolite Profile of this compound in In Vitro Systems

| Proposed Metabolite | Metabolic Reaction | Expected Mass Shift (Da) |

|---|---|---|

| Hydroxylated propanamide derivative | Oxidation | +16 |

| Hydroxylated pyrimidine derivative | Oxidation | +16 |

| Dechlorinated derivative | Reduction | -34 |

| Glucuronide conjugate | Glucuronidation | +176 |

| Glutathione conjugate | Glutathione conjugation | +305 |

Enzymatic Biotransformation Studies

The biotransformation of xenobiotics is primarily carried out by a superfamily of enzymes known as the cytochrome P450 (CYP450) enzymes. To identify the specific CYP450 isoforms responsible for the metabolism of this compound, a series of in vitro experiments using recombinant human CYP450 enzymes can be conducted.

By incubating the compound with a panel of individual CYP450 isoforms, the rate of metabolism by each enzyme can be determined. This information is crucial for predicting potential drug-drug interactions. For instance, if this compound is found to be primarily metabolized by a specific CYP450 enzyme, co-administration with other compounds that are inhibitors or inducers of the same enzyme could alter its metabolic profile.

Structure-Activity Relationship (SAR) Studies in Defined Biochemical Systems (Focus on in vitro molecular interactions and changes)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biochemical activity of the resulting analogs, researchers can identify the key structural features required for its biological effects.

Systematic Modification of the Propanamide Moiety

The propanamide moiety of this compound offers several points for chemical modification. Alterations to the length of the alkyl chain, the introduction of substituents, or the replacement of the amide group with other functional groups could significantly impact the compound's interaction with its biological target.

For example, increasing or decreasing the length of the propanamide chain could affect the compound's conformational flexibility and its ability to fit into a binding pocket. The introduction of bulky or polar substituents on the alkyl chain could also probe the steric and electronic requirements of the binding site.

Impact of Propanamide Moiety Modifications on Biochemical Activity (Hypothetical Data)

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Chain extension (butanamide) | Alter spatial orientation | Decrease/Increase |

| Chain shortening (acetamide) | Reduce flexibility | Decrease/Increase |

| a-Methyl substitution | Introduce steric hindrance | Decrease |

| Amide to ester replacement | Alter hydrogen bonding capacity | Decrease |

Chemical Alterations to the Chloropyrimidine Ring

The 5-chloro-pyrimidine ring is a key feature of the molecule and is likely involved in critical interactions with its biological target. Modifications to this ring system can provide valuable insights into the SAR.

Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrimidine ring. nih.gov Such changes can influence the compound's binding affinity and intrinsic activity. Furthermore, altering the position of the substituent on the pyrimidine ring or introducing additional substituents can explore the spatial requirements of the target's binding site.

Impact of Substituent Effects on Biochemical Parameters

The electronic effects of substituents on the pyrimidine ring can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions involving substituted aromatic compounds. By correlating the biochemical activity of a series of analogs with the electronic parameters of their substituents, a quantitative structure-activity relationship (QSAR) can be developed.

This QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. For instance, if a positive correlation is found between the electron-withdrawing nature of the substituent and biochemical activity, this would suggest that future synthetic efforts should focus on incorporating strongly electron-withdrawing groups.

Applications of 3 5 Chloropyrimidin 2 Yl Propanamide As a Chemical Building Block and Research Tool

Role in the Synthesis of Complex Heterocyclic Systems

The structure of 3-(5-chloropyrimidin-2-yl)propanamide is a foundational element for the construction of a wide array of more complex heterocyclic systems. nih.govresearchgate.net The pyrimidine (B1678525) core is a common feature in many biologically active compounds, and the propanamide side chain provides a flexible linker that can be modified to build larger, more intricate molecular architectures. nih.govnih.gov Synthetic chemists utilize such building blocks to systematically construct libraries of compounds for screening in drug discovery and materials science.

The compound this compound is an integral precursor in multi-step synthetic pathways aimed at producing structurally diverse analogues and derivatives. The reactivity of the chloro-substituted pyrimidine ring allows for its incorporation into larger, more complex molecules. A notable example is its use as a building block for advanced pharmaceutical intermediates. For instance, the 5-chloropyrimidine (B107214) moiety is a key component in the structure of complex therapeutic candidates like Nerandomilast (BI 1015550), where the core heterocycle is linked to a piperidine (B6355638) ring, which in turn is part of a larger thienopyrimidine system. nih.gov

The general synthetic strategies often involve the acylation of amino-heterocycles or the reaction of pyrimidine derivatives with propanamide precursors to generate the core structure. evitachem.comresearchgate.net From there, further modifications can be made to either the pyrimidine ring or the amide side chain to explore the structure-activity relationship of the resulting compounds. mdpi.com

Table 1: Synthetic Strategies for Generating Derivatives

| Strategy | Description | Potential Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of the chlorine atom on the pyrimidine ring with various nucleophiles (amines, thiols, alcohols). | Introduction of new functional groups and building blocks onto the heterocyclic core. |

| Amide Bond Modification | Hydrolysis of the amide to a carboxylic acid, followed by coupling with different amines. | Creation of a library of diverse amide derivatives with varying side chains. |

| Side-Chain Elaboration | Chemical transformation of the propanamide chain to introduce other functional groups. | Altering the linker length, rigidity, and functionality between the pyrimidine core and other parts of the molecule. |

While direct examples of this compound being used to construct macrocycles are not prevalent in the reviewed literature, its structural features make it a potential candidate for such applications. Macrocyclic compounds, which are large ring structures, are of significant interest in drug discovery. mdpi.comresearchgate.net The synthesis of these systems often relies on building blocks that have two reactive sites, allowing for an intramolecular ring-closing reaction. nih.govnih.gov

A derivative of this compound could be functionalized at a second position, for example, by introducing a terminal alkyne or alkene at the end of the propanamide chain. This bifunctional intermediate could then undergo a ring-closing reaction, such as a macrolactamization or a metal-catalyzed cyclization, to form a novel macrocyclic system containing the chloropyrimidine core. mdpi.com Such strategies are employed to create conformationally constrained molecules with unique biological properties.

Precursor for Agrochemical Research and Development

In the field of agrochemical research, halogenated heterocyclic compounds are frequently used as scaffolds for the development of new pesticides and herbicides. The 5-chloropyrimidine unit is a key pharmacophore in this area. Research into related structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, has shown that the combination of a nitrogen-containing heterocycle with an amide linker can lead to potent fungicidal activity. mdpi.com

The synthetic routes to these agrochemicals often involve splicing together different heterocyclic fragments to create novel molecular structures. mdpi.com this compound can serve as a valuable precursor in this context. Its chloropyrimidine ring can be coupled with other fragments, and the propanamide side chain can be modified to optimize the compound's properties for agricultural applications.

Intermediate in Material Science Research

The compound this compound is classified as a material building block. bldpharm.com This suggests its potential use as a monomer or an intermediate in the synthesis of new materials. The presence of the heterocyclic ring and the amide group allows for the possibility of forming polymers through condensation reactions. The pyrimidine ring could impart specific electronic or thermal properties to a polymer backbone, while the amide linkage is a common feature in robust materials like polyamides.

Ligand Design for Metal Catalysis and Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound are Lewis basic sites capable of coordinating to metal ions. This property makes the compound and its derivatives potential candidates for use as ligands in coordination chemistry and metal catalysis. researchgate.net By modifying the propanamide side chain to include additional donor atoms, multidentate ligands could be designed. These ligands could then be used to form stable complexes with various transition metals, which may exhibit catalytic activity for a range of organic transformations. The electronic properties of the pyrimidine ring, influenced by the chlorine substituent, could tune the catalytic performance of the resulting metal complex.

Development of Chemical Probes for Interrogating Biological Systems

Chemical probes are small molecules used as tools to study biological processes and protein function. Phenotypic screens, which identify compounds that cause a specific change in cells, are a powerful way to discover new probes. nih.gov Although not the exact molecule, the discovery of the bisamide CCT251236 as a chemical probe for the HSF1 stress pathway illustrates the potential role for compounds like this compound. nih.gov

A molecule like this compound could be identified in such a screen and then chemically modified to create a potent and selective probe. For example, the propanamide portion could be altered to attach an affinity tag or a fluorescent reporter group. The resulting probe could then be used in experiments like chemical proteomics to identify its specific protein targets within a cell, thereby helping to elucidate complex biological pathways. nih.gov

Future Prospects and Interdisciplinary Research Directions for 3 5 Chloropyrimidin 2 Yl Propanamide

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into chemical synthesis is revolutionizing how chemists approach the creation of molecules. Computer-Aided Synthesis Planning (CASP) aims to support chemists in performing retrosynthetic analysis, a process that has been significantly enhanced by recent breakthroughs in ML and deep neural networks. gsconlinepress.com These data-driven approaches can design synthetic routes without human intervention, although mastering the nuances of chemical knowledge remains a key challenge. gsconlinepress.com

Furthermore, ML models can optimize reaction conditions for key synthetic steps, such as the condensation reaction to form the pyrimidine (B1678525) ring or the final amidation. By analyzing vast datasets, these models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize yield and minimize impurities, moving beyond the traditional, often time-consuming, one-variable-at-a-time optimization.

| Parameter | Traditional Linear Synthesis | Hypothetical AI-Predicted Route |

|---|---|---|

| Strategy | Linear, step-wise construction | Convergent, joining key fragments late-stage |

| Number of Steps | 5-7 | 3-4 |

| Key Reagents | Standard condensation and amidation reagents | Novel cross-coupling catalysts, readily available building blocks |

| Predicted Overall Yield | 25-35% | 50-65% |

| Synthetic Accessibility Score | 4.5 (Moderately complex) | 2.5 (Readily accessible) |

High-Throughput Experimentation for Accelerated Discovery of New Chemical Entities

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemistry, allowing for the rapid execution of a massive number of experiments in parallel. researchgate.netnih.gov This technology is exceptionally well-suited for accelerating the discovery of new chemical entities based on the this compound scaffold.

Using automated liquid handlers and miniaturized reaction vessels, hundreds or even thousands of derivatives could be synthesized simultaneously. By systematically varying the substituents at different positions—for example, replacing the chlorine atom on the pyrimidine ring with other halogens, amines, or alkoxy groups, or by modifying the propanamide side chain—a large and diverse chemical library can be generated.

The vast datasets produced by HTE, which include both successful and failed reactions, are a rich source of information. nih.gov Machine learning frameworks can be applied to this data to decode complex relationships between reactants, reagents, and reaction outcomes. researchgate.net This analysis can reveal hidden chemical insights and guide the design of subsequent HTE screens, making the discovery process more efficient and targeted. researchgate.net By coupling HTE synthesis with high-throughput biological screening, structure-activity relationships (SAR) can be established rapidly, fast-tracking the identification of lead compounds.

| Compound ID | R1 Group (at C5) | Side Chain Modification | Target Inhibition (%) @ 10µM |

|---|---|---|---|

| Parent-01 | -Cl | -CH2CH2CONH2 | 45% |

| Analog-A1 | -F | -CH2CH2CONH2 | 52% |

| Analog-A2 | -Br | -CH2CH2CONH2 | 38% |

| Analog-B1 | -Cl | -CH2CH2CONH(CH3) | 68% |

| Analog-B2 | -Cl | -CH2CH2CON(CH3)2 | 75% |

Advancements in Microfluidic Synthesis and Automation

Microfluidic technology, often referred to as "lab-on-a-chip," offers precise control over chemical reactions in miniaturized, continuous-flow systems. youtube.comnih.gov This approach presents a paradigm shift from traditional batch synthesis, providing significant advantages for the synthesis of heterocyclic compounds like this compound. springerprofessional.de

In a microfluidic setup, reagents are pumped through micro-channels where they mix and react under tightly controlled conditions. The high surface-area-to-volume ratio in these channels allows for superior heat and mass transfer, leading to faster reaction times, higher yields, and improved product purity. researchgate.netnih.gov This level of control is particularly beneficial for managing highly exothermic or rapid reactions safely. springerprofessional.de

For this compound, a fully automated microfluidic system could enable on-demand synthesis. chemistryviews.org This process avoids the need to produce and store large quantities of the compound or potentially unstable intermediates, generating the required material only as needed. acs.org Such systems can be programmed to rapidly screen and optimize reaction conditions, significantly reducing development time and material waste compared to conventional methods. researchgate.net

| Parameter | Batch Synthesis | Microfluidic Synthesis |

|---|---|---|

| Reaction Volume | 100 mL - 5 L | 10 µL - 5 mL |

| Reaction Time | 2-6 hours | 5-20 minutes |

| Temperature Control | ± 2-5 °C | ± 0.1-0.5 °C |

| Yield | 80-90% | >95% |

| Safety | Moderate (potential for thermal runaway) | High (excellent heat dissipation) |

| Throughput | Grams/day | Grams/day (scalable by parallelization) |

Exploration of Solid-Phase Synthesis Methodologies for Parallel Library Generation

Solid-Phase Organic Synthesis (SPOS) is a powerful technique in combinatorial chemistry that facilitates the rapid generation of large libraries of related compounds. This methodology is ideal for exploring the chemical space around the this compound scaffold.

In a typical SPOS approach, a starting material is chemically anchored to an insoluble polymer resin. Subsequent reagents are then added in solution to perform a sequence of chemical transformations. A key advantage is that excess reagents and by-products can be easily washed away, simplifying the purification process.

For generating analogs of this compound, a strategy could involve attaching a suitable building block to the resin, for example, an amino acid derivative linked via its carboxyl group. This could then be reacted with a series of activated 5-substituted-pyrimidine-2-carboxylic acids. Alternatively, a pyrimidine core could be anchored to the resin, followed by the stepwise construction of the propanamide side chain using various amino building blocks. By employing a "split-and-pool" strategy, a vast number of distinct molecules can be created efficiently, allowing for a comprehensive exploration of structure-activity relationships. nih.gov

| Step | Description | Reagents | Result |

|---|---|---|---|

| 1 | Anchor Building Block | Fmoc-β-Alanine, Linker-Resin | Resin-Linker-β-Alanine |

| 2 | Deprotection | Piperidine (B6355638) in DMF | Resin-Linker-NH-β-Alanine |

| 3 | Split Resin into 3 Portions (A, B, C) | N/A | Three identical batches of resin |

| 4 | Parallel Acylation | A: 5-Chloro-pyrimidine-2-carbonyl chloride B: 5-Bromo-pyrimidine-2-carbonyl chloride C: 5-Fluoro-pyrimidine-2-carbonyl chloride | Three unique resin-bound products |

| 5 | Cleavage from Resin | Trifluoroacetic acid (TFA) | Final products A, B, and C in solution |

Synergistic Approaches between Computational and Experimental Research for Predictive Chemical Biology

The future of drug discovery lies in the tight integration of computational modeling and experimental validation, creating a synergistic cycle that accelerates progress. This approach is particularly promising for elucidating the potential biological roles and optimizing the properties of derivatives of this compound.

The process begins with in silico design. Computational tools like molecular docking can predict how a library of virtual analogs might bind to the active site of a specific protein target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, built from existing data, can further predict the biological activity or other important properties of these virtual compounds. uc.pt This allows researchers to screen thousands of potential molecules computationally and prioritize a smaller, more promising set for actual synthesis.

These prioritized candidates are then synthesized, potentially using the advanced methods described in previous sections (e.g., automated flow chemistry or parallel synthesis). The synthesized compounds undergo experimental testing to measure their true biological activity and properties. The results from these experiments are then fed back into the computational models. This crucial feedback loop refines and improves the accuracy of the predictive models, making the next cycle of design and discovery even more efficient. This iterative process of design, synthesis, testing, and analysis dramatically enhances the probability of identifying compounds with desired biological profiles.

| Virtual Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Activity (QSAR Score) | Synthesis Priority | Experimental IC50 (nM) |

|---|---|---|---|---|---|

| VC-01 | 5-F substitution | -8.5 | 0.78 | High | 150 (Hypothetical) |

| VC-02 | N-methyl amide | -9.2 | 0.85 | High | 85 (Hypothetical) |

| VC-03 | 5-OH substitution | -6.1 | 0.42 | Low | Not Synthesized |

| VC-04 | Side chain extension | -7.3 | 0.65 | Medium | 450 (Hypothetical) |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(5-Chloropyrimidin-2-yl)propanamide with high purity and yield?

- Methodological Answer : A typical synthesis involves coupling 5-chloropyrimidine-2-carboxylic acid derivatives with propanamide precursors. Key steps include:

- Activation of the pyrimidine carboxyl group using reagents like HATU or DCC for amide bond formation .

- Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product .

- Yield optimization by controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reactants .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons from the pyrimidine ring (δ 8.5–9.0 ppm) and the propanamide chain (δ 2.5–3.5 ppm for CH₂, δ 1.1–1.3 ppm for CH₃) .

- ¹³C NMR : Verify the carbonyl carbon (δ ~170 ppm) and pyrimidine carbons (δ ~155–160 ppm for C-Cl) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the pyrimidine and propanamide moieties .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity (>95%) .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer :

- Use SHELXL for structure refinement: Apply constraints for H-atoms (riding model) and anisotropic displacement parameters for heavy atoms .

- Analyze hydrogen bonding (e.g., N–H⋯N/O interactions) to validate molecular packing (e.g., distances ~2.9–3.1 Å, angles ~160–170°) .

- Address data discrepancies by re-examining absorption corrections (multi-scan methods) and refining occupancy factors for disordered atoms .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the chloropyrimidine group with fluorinated or methylated analogs to assess impact on target binding .

- Molecular Docking : Model interactions with enzymes (e.g., PRMT5) using software like AutoDock, focusing on halogen bonding between Cl and active-site residues .

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Conduct systematic tests in DMSO, ethanol, and water using UV-Vis spectroscopy to quantify solubility limits .

- Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility based on dispersion, polarity, and hydrogen bonding interactions .

- Co-solvency Studies : Use blends like PEG-400/water to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.